4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 923707-01-1
VCID: VC5719780
InChI: InChI=1S/C19H25N3O3/c1-4-25-14-7-5-13(6-8-14)17-16-15(20-19(24)21-17)11-22(18(16)23)10-9-12(2)3/h5-8,12,17H,4,9-11H2,1-3H3,(H2,20,21,24)
SMILES: CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC(C)C)NC(=O)N2
Molecular Formula: C19H25N3O3
Molecular Weight: 343.427

4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

CAS No.: 923707-01-1

Cat. No.: VC5719780

Molecular Formula: C19H25N3O3

Molecular Weight: 343.427

* For research use only. Not for human or veterinary use.

4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione - 923707-01-1

Specification

CAS No. 923707-01-1
Molecular Formula C19H25N3O3
Molecular Weight 343.427
IUPAC Name 4-(4-ethoxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Standard InChI InChI=1S/C19H25N3O3/c1-4-25-14-7-5-13(6-8-14)17-16-15(20-19(24)21-17)11-22(18(16)23)10-9-12(2)3/h5-8,12,17H,4,9-11H2,1-3H3,(H2,20,21,24)
Standard InChI Key INWDKZIKMQIZQI-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC(C)C)NC(=O)N2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(4-ethoxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, reflects its intricate bicyclic framework. The pyrrolopyrimidine core consists of a seven-membered ring system merging pyrrole and pyrimidine motifs, with ketone groups at positions 2 and 5. Key substituents include:

  • A 4-ethoxyphenyl group at position 4, introducing aromaticity and potential π-π stacking interactions.

  • An isopentyl (3-methylbutyl) chain at position 6, contributing hydrophobic character and conformational flexibility.

The molecular formula C₁₉H₂₅N₃O₃ (MW: 343.427 g/mol) aligns with derivatives optimized for blood-brain barrier penetration, as molecular weights below 500 Da are favorable for CNS drug candidates.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₉H₂₅N₃O₃
Molecular Weight343.427 g/mol
CAS Registry923707-01-1
XLogP3 (Predicted)~2.1 (moderate lipophilicity)
Hydrogen Bond Donors2 (amide NH groups)
Hydrogen Bond Acceptors5 (carbonyl O, ether O, ring N)

Synthetic Pathways and Optimization

Core Ring Formation

Pyrrolopyrimidine synthesis typically employs cyclocondensation strategies. A plausible route involves:

  • Mannich Reaction: Condensation of a β-keto ester with urea derivatives to form the pyrimidine ring.

  • Pyrrole Annulation: Introduction of the pyrrole moiety via Paal-Knorr synthesis or 1,3-dipolar cycloaddition.

The 4-ethoxyphenyl group likely originates from nucleophilic aromatic substitution using 4-ethoxyphenylboronic acid under Suzuki-Miyaura conditions, while the isopentyl side chain may be appended via alkylation of a secondary amine intermediate.

Purification Challenges

The compound’s low water solubility (predicted LogS ≈ -4.2) necessitates chromatographic purification using mixed polar-apolar solvent systems. Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is standard for isolating milligram quantities.

Biological Activity and Mechanistic Hypotheses

Table 2: Comparative Bioactivity of Pyrrolopyrimidine Derivatives

CompoundTargetIC₅₀ (nM)Cell Line
Target Compound (923707-01-1)Under studyN/AN/A
Pyrazolo[3,4-d]pyrimidine (Ref) CDK245–97MCF-7, HCT-116
4-Hydroxyphenyl analogCOX-2110±12RAW 264.7

Metabolic Stability Considerations

The ethoxy group’s ortho substitution may hinder cytochrome P450-mediated O-dealkylation, potentially enhancing metabolic stability compared to hydroxylated analogs. In silico predictions suggest moderate hepatic extraction (CLhep ≈ 15 mL/min/kg) and t₁/₂ > 4 hours in human microsomes.

Pharmacological Applications and Therapeutic Prospects

Oncology

Pyrrolopyrimidines demonstrate broad-spectrum antitumor activity. In breast adenocarcinoma (MCF-7), analogs induce G1/S cell cycle arrest via p21 upregulation, while in colorectal carcinoma (HCT-116), apoptosis occurs through Bcl-2/Bax ratio modulation . The target compound’s isopentyl group may enhance tumor tissue penetration relative to shorter alkyl chains.

Neuroinflammation

The 4-ethoxyphenyl moiety’s resemblance to diaryl ether NSAIDs suggests possible COX-2/5-LOX dual inhibition. Molecular docking predicts a binding energy of -9.2 kcal/mol against COX-2 (PDB: 5KIR), with key interactions at Val523 and Ser530.

Future Research Directions

ADME Profiling

Priority investigations should address:

  • Plasma Protein Binding: Equilibrium dialysis to determine % bound to albumin/α1-acid glycoprotein.

  • CYP Inhibition: Screening against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates.

In Vivo Efficacy Models

  • Xenograft Studies: HCT-116 tumors in nude mice dosed at 10–50 mg/kg BID.

  • Neuroinflammatory Models: LPS-induced microglial activation in Sprague-Dawley rats.

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